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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing

STAT (Signal Transducer and Activator of Transcription) phosphorylation assays to evaluate the

potency and selectivity of TYK2 (Tyrosine Kinase 2) inhibitors. This document includes an

overview of the TYK2 signaling pathway, detailed experimental protocols for various assay

formats, and comparative data for key TYK2 inhibitors.

Introduction to TYK2 and STAT Signaling
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a

critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-

23, and Type I interferons (IFNs).[1][2][3][4] Dysregulated TYK2 signaling is implicated in the

pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, psoriatic

arthritis, and inflammatory bowel disease.[1][4][5]

Upon cytokine binding to their receptors, TYK2 and another associated JAK (often JAK1 or

JAK2) are activated through trans-phosphorylation.[1] These activated kinases then

phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors.

This creates docking sites for STAT proteins, which are subsequently recruited and

phosphorylated by the activated JAKs, including TYK2.[1][2] Phosphorylated STATs (pSTATs)

form dimers, translocate to the nucleus, and regulate the transcription of target genes involved

in inflammation and immune responses.[1] Therefore, measuring the inhibition of STAT
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phosphorylation is a direct and reliable method for assessing the functional activity of TYK2

inhibitors in a cellular context.

Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of the

selective TYK2 inhibitor deucravacitinib and other JAK inhibitors in whole blood assays

measuring STAT phosphorylation. This data is crucial for comparing the potency and selectivity

of these compounds.

Table 1: IC50 Values of Deucravacitinib and Other JAK Inhibitors on STAT Phosphorylation in

Whole Blood Assays[1][6]

Signaling
Pathway

Cytokine
Stimulant

Downstre
am
Readout

Deucrava
citinib
IC50 (nM)

Tofacitini
b IC50
(nM)

Upadaciti
nib IC50
(nM)

Baricitini
b IC50
(nM)

TYK2/JAK

2
IL-12

IFN-γ

production
40 5059 3685 2351

JAK1/TYK

2
IFN-α pSTAT1 - - - -

JAK1/JAK3 IL-2
pSTAT5 in

T cells
1646 17 8 11

JAK2/JAK2
Thrombopo

ietin (TPO)

pSTAT3 in

platelets
>10,000 217 41 32

Data presented as IC50 (nM) with 95% confidence intervals where available. A higher IC50

value indicates lower potency.

Experimental Protocols
This section provides detailed methodologies for commonly used STAT phosphorylation

assays.

Western Blotting for pSTAT Analysis
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Western blotting is a widely used technique to detect changes in the phosphorylation state of

STAT proteins in response to cytokine stimulation and inhibitor treatment.

Protocol:

Cell Culture and Treatment:

Plate cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell

line) and culture overnight.

Starve cells in serum-free media for 2-4 hours prior to stimulation.

Pre-incubate cells with various concentrations of the TYK2 inhibitor or vehicle control for 1-

2 hours.

Stimulate the cells with an appropriate cytokine (e.g., IL-23, IFN-α) for 15-30 minutes at

37°C.

Cell Lysis:

Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline

(PBS).

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase

inhibitors.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

SDS-PAGE and Western Blotting:
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Normalize the protein concentrations for all samples and prepare them for loading with

Laemmli buffer.

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis

(SDS-PAGE).

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for the phosphorylated STAT of

interest (e.g., anti-pSTAT3 Tyr705) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Data Analysis:

To normalize for protein loading, strip the membrane and re-probe with an antibody

against the total STAT protein or a housekeeping protein like GAPDH or β-actin.

Quantify the band intensities using densitometry software. The ratio of pSTAT to total

STAT or the housekeeping protein is then calculated.

Phospho-Flow Cytometry for Single-Cell pSTAT Analysis
Phospho-flow cytometry allows for the quantitative measurement of STAT phosphorylation in

individual cells within a heterogeneous population, providing a high-throughput and detailed

analysis.[7][8][9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.creative-diagnostics.com/phospho-flow-cytometry-protocol-for-analysis-of-kinase-signaling-in-samples.htm
https://experiments.springernature.com/articles/10.1007/978-1-62703-242-1_11
https://pmc.ncbi.nlm.nih.gov/articles/PMC6235416/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12776503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Cell Stimulation and Inhibitor Treatment:

Prepare single-cell suspensions (e.g., PBMCs or dissociated tissue).

Pre-treat the cells with a dose range of the TYK2 inhibitor or vehicle control for 1-2 hours

at 37°C.

Stimulate the cells with a specific cytokine (e.g., IL-12, IFN-α) for 15-30 minutes at 37°C.

Fixation:

Immediately stop the stimulation by adding formaldehyde to a final concentration of 1.6-

4% and incubate for 10-15 minutes at room temperature to crosslink proteins and

preserve the phosphorylation state.[7][10]

Permeabilization:

Centrifuge the fixed cells and resuspend the pellet in ice-cold methanol.[7][10]

Incubate on ice for at least 30 minutes to permeabilize the cells, which is crucial for

allowing antibodies to access intracellular targets.[7]

Antibody Staining:

Wash the cells to remove the methanol.

Stain the cells with a cocktail of fluorescently-labeled antibodies. This should include a

primary antibody against the specific pSTAT of interest (e.g., Alexa Fluor 647 anti-pSTAT1)

and antibodies against cell surface markers to identify different cell populations (e.g., CD3

for T cells, CD19 for B cells).

Incubate for 30-60 minutes at room temperature, protected from light.

Data Acquisition and Analysis:

Wash the cells and resuspend them in FACS buffer.
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Acquire the data on a flow cytometer.

Analyze the data using flow cytometry software. Gate on the cell populations of interest

and quantify the median fluorescence intensity (MFI) of the pSTAT signal in each

population.

The percentage of inhibition can be calculated by comparing the MFI of inhibitor-treated

samples to the cytokine-stimulated control.

ELISA-Based pSTAT Assay
Enzyme-Linked Immunosorbent Assay (ELISA) kits are available for the quantitative detection

of phosphorylated STAT proteins in cell lysates, offering a high-throughput plate-based format.

[4][11][12]

Protocol:

Cell Lysis and Sample Preparation:

Culture, treat with inhibitor, and stimulate cells as described for Western blotting.

Lyse the cells using the lysis buffer provided in the ELISA kit, which will contain protease

and phosphatase inhibitors.

Quantify the protein concentration of the lysates.

ELISA Procedure (based on a typical sandwich ELISA format):[4][11]

Add normalized cell lysates to the wells of a microplate pre-coated with a capture antibody

that binds to the total STAT protein.

Incubate for 2.5 hours at room temperature or overnight at 4°C.

Wash the wells to remove unbound proteins.

Add a detection antibody that is specific for the phosphorylated form of the STAT protein

(e.g., a biotinylated anti-phosphotyrosine antibody).[4]
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Incubate for 1 hour at room temperature.

Wash the wells and add an enzyme-conjugated secondary reagent (e.g., HRP-

streptavidin).

Incubate for 1 hour at room temperature.

Wash the wells and add a substrate solution (e.g., TMB).

Allow the color to develop, then stop the reaction with a stop solution.

Data Analysis:

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate

reader.

The signal intensity is proportional to the amount of phosphorylated STAT protein in the

sample. A standard curve can be generated using a positive control lysate to quantify the

results.

Homogeneous Time-Resolved Fluorescence (HTRF)
pSTAT Assay
HTRF assays are proximity-based assays that are highly suitable for high-throughput screening

of inhibitors in a no-wash, plate-based format.[2][13][14][15]

Protocol:

Cell Culture and Treatment:

Cells can be cultured, treated with inhibitors, and stimulated directly in a 96- or 384-well

plate. This minimizes cell handling and variability.[13]

Cell Lysis and Reagent Addition:

After stimulation, lyse the cells by adding a lysis buffer directly to the wells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.revvity.com/product/htrf-tyk2-p-y1054-1055-kit-500-pts-64tyk2y10peg
https://www.revvity.com/product/htrf-tyk2-total-kit-500-pts-64tyk2tpeg
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066300/
https://pubmed.ncbi.nlm.nih.gov/16814737/
https://www.revvity.com/product/htrf-tyk2-total-kit-500-pts-64tyk2tpeg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12776503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the HTRF detection reagents, which typically consist of two antibodies: one labeled

with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor

fluorophore (e.g., d2). One antibody recognizes the total STAT protein, while the other is

specific for the phosphorylated form.[2]

Incubation and Signal Detection:

Incubate the plate at room temperature for a specified period (e.g., 2 hours to overnight) to

allow for antibody binding.

When both antibodies are bound to the same pSTAT-containing complex, the donor and

acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster

Resonance Energy Transfer) signal.

Read the plate on an HTRF-compatible reader, which measures the fluorescence

emission at two wavelengths (one for the donor and one for the acceptor).

Data Analysis:

The HTRF signal is calculated as a ratio of the acceptor and donor fluorescence

intensities. This ratiometric measurement corrects for well-to-well variations and

compound interference.

The signal is proportional to the amount of pSTAT in the sample. IC50 curves can be

generated by plotting the HTRF signal against the inhibitor concentration.

Visualizations
The following diagrams illustrate the TYK2-STAT signaling pathway and a general workflow for

STAT phosphorylation assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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